Patent-Documented GPR34 Antagonist Synthesis: Direct Evidence from EP1849465 A1
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is explicitly documented in EP1849465 A1 (Takeda Pharmaceutical) as a key synthetic intermediate for preparing GPR34 receptor modulators [1]. The patent describes its use at page/column 70, confirming its validated role in an industrial pharmaceutical development program. In contrast, non-aminated analogs such as ethyl 6-bromobenzofuran-2-carboxylate (CAS 907945-62-4) lack documented utility in this patent family and cannot undergo the same amine-dependent derivatization pathways .
| Evidence Dimension | Documented patent utility as synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly cited in EP1849465 A1, page/column 70 as intermediate for GPR34 receptor modulators |
| Comparator Or Baseline | Ethyl 6-bromobenzofuran-2-carboxylate (CAS 907945-62-4): No citation in EP1849465 A1 patent family |
| Quantified Difference | Target compound has validated patent-documented synthetic utility; comparator lacks equivalent documentation |
| Conditions | Patent EP1849465 A1 (Takeda Pharmaceutical, published 2007), synthetic route to GPR34-targeting compounds |
Why This Matters
For medicinal chemistry teams following patent-enabled synthetic routes or building intellectual property around GPCR targets, the documented utility in an issued pharmaceutical patent provides procurement justification that non-aminated analogs cannot offer.
- [1] Takeda Pharmaceutical Company Limited. EP1849465 A1: Agent for controlling function of GPR34 receptor. Published 2007. Location: Page/Page column 70. View Source
